molecular formula C18H16N2O4 B15180010 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) CAS No. 160549-42-8

2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide)

Cat. No.: B15180010
CAS No.: 160549-42-8
M. Wt: 324.3 g/mol
InChI Key: TYLPNIGEQLIOTA-ZQXPJFHISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) typically involves the reaction of maleic acid with hydrazine derivatives. One common method involves the condensation of maleic acid with 4-methoxybenzaldehyde phenylhydrazone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Reduced forms of the hydrazide group, potentially leading to amines.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (Z)-, mono((bis(4-(dimethylamino)phenyl)methylene)hydrazide)
  • 2-Butenedioic acid (Z)-, mono((4-methoxyphenyl)methylene)hydrazide)

Uniqueness

2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) is unique due to the presence of both a methoxy group and a phenylmethylene moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

160549-42-8

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(Z)-4-[(2E)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H16N2O4/c1-24-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+

InChI Key

TYLPNIGEQLIOTA-ZQXPJFHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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